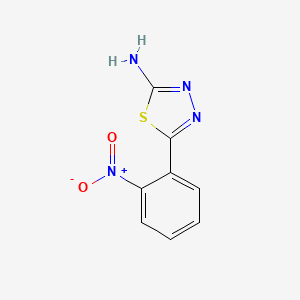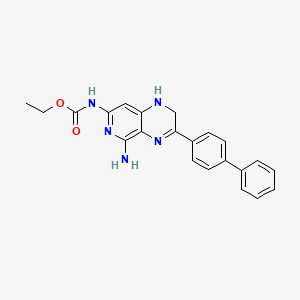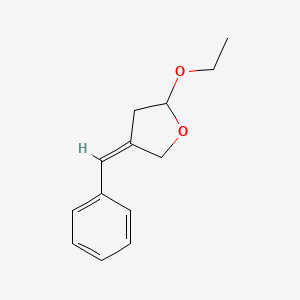
(Z)-4-Benzylidene-2-ethoxytetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the reaction of 4-benzylidene-2-tetrahydrofuranone with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
(Z)-4-Benzylidene-2-ethoxytetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of benzylidene ketones or aldehydes.
Reduction: Formation of benzyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-Benzylidene-2-ethoxytetrahydrofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism by which (Z)-4-Benzylidene-2-ethoxytetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
(E)-4-Benzylidene-2-ethoxytetrahydrofuran: The geometric isomer of the compound, differing in the spatial arrangement of the substituents.
4-Benzylidene-2-tetrahydrofuranone: A precursor in the synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran.
2-Ethoxytetrahydrofuran: A simpler analog lacking the benzylidene group.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications, as it may exhibit properties not found in its analogs or isomers.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(4Z)-4-benzylidene-2-ethoxyoxolane |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8- |
InChIキー |
PAHYMCWEODTGGL-WQLSENKSSA-N |
異性体SMILES |
CCOC1C/C(=C/C2=CC=CC=C2)/CO1 |
正規SMILES |
CCOC1CC(=CC2=CC=CC=C2)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)

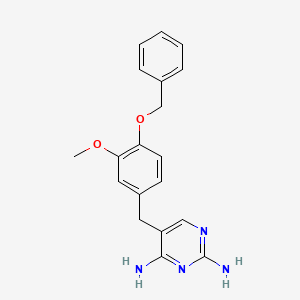

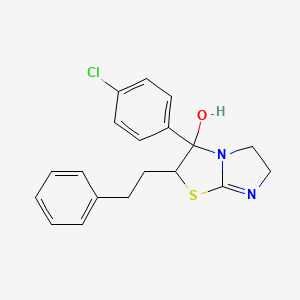
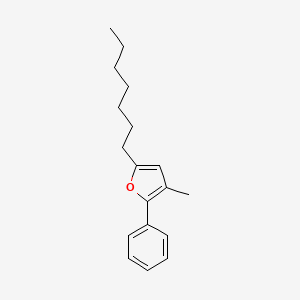
![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
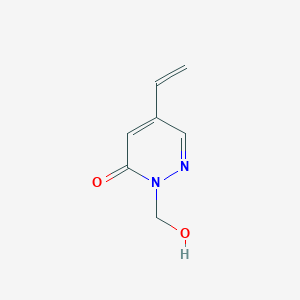

![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
